molecular formula C5H7N3O8 B8418095 Glycidyl trinitroethyl ether

Glycidyl trinitroethyl ether

Cat. No.: B8418095
M. Wt: 237.12 g/mol
InChI Key: MMJWYNPRVKEOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycidyl trinitroethyl ether is an energetic epoxide monomer primarily investigated for the development of high-performance propellant binders. Its key research value lies in the incorporation of trinitroethyl groups, which are energetic moieties, directly into a polymer backbone. The compound can be synthesized by first alkylating 2,2,2-trinitroethanol with allyl triflate under neutral conditions, followed by epoxidation using reagents like m-chloroperbenzoic acid (MCPBA) to form the glycidyl ether . Polymerization of this monomer, typically initiated by Lewis acid catalysts such as BF₃ etherate and controlled by diol or triol initiators, yields poly(this compound) . These pre-polymers are difunctional or trifunctional, containing terminal hydroxyl groups that readily undergo curing with di- or polyisocyanates to form elastomeric polyurethanes . The resulting polyurethanes function as energetic binders in solid propellants, contributing to the material's overall energy content and performance, unlike inert binders based on hydrocarbon chains . This product is strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C5H7N3O8

Molecular Weight

237.12 g/mol

IUPAC Name

2-(2,2,2-trinitroethoxymethyl)oxirane

InChI

InChI=1S/C5H7N3O8/c9-6(10)5(7(11)12,8(13)14)3-15-1-4-2-16-4/h4H,1-3H2

InChI Key

MMJWYNPRVKEOGV-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Glycidyl Trinitroethyl Ether : Hypothesized to exhibit heightened reactivity due to electron-withdrawing nitro groups, which may destabilize the oxirane ring, facilitating faster polymerization or crosslinking. This contrasts with:
    • Alkyl Glycidyl Ethers : Linear or branched alkyl chains (e.g., C12-14) impart hydrophobicity, with epoxy values of 0.32–0.35 eq/100g and viscosities of 6–15 mPa·s .
    • Phenyl Glycidyl Ether : An aromatic glycidyl ether with moderate reactivity, widely used in epoxy resins. Its sensitizing capacity is well-documented, requiring stringent occupational safety measures .
    • Cresyl Glycidyl Ether (E3) : Demonstrated comparable bond strength to BPA epoxy resins in concrete coatings, suggesting balanced reactivity and adhesion properties .

Physical and Chemical Properties

Compound Epoxy Value (eq/100g) Viscosity (mPa·s) Key Features References
Alkyl Glycidyl Ether 0.32–0.35 6–15 Hydrophobic, low moisture absorption
Cresyl Glycidyl Ether Not reported Not reported Compatible with BPA resins
Allyl Glycidyl Ether Not reported Not reported Reactive allyl group for crosslinking
Glycidyl Trinitroethyl* Hypothetically higher Likely elevated High sensitivity, explosive potential Inferred

*Hypothetical properties based on structural analogs.

Research Findings and Industrial Relevance

  • Reactivity Trends : Glycidyl ethers with electron-withdrawing substituents (e.g., nitro, phenyl) show enhanced reactivity compared to alkyl variants. For example, phenyl glycidyl ether’s sensitizing capacity correlates with its electrophilic epoxy ring .
  • Performance in Coatings : Cresyl glycidyl ether (E3) matches BPA-epoxy in bond strength, while glycidyl methacrylic acid ether improves coating flexibility and durability .

Q & A

Basic: What experimental design considerations are critical when synthesizing glycidyl ether derivatives?

When designing synthesis protocols, prioritize reaction stoichiometry control (epoxide ring stability) and inert atmosphere conditions to prevent premature polymerization . For functionalized derivatives like allyl glycidyl ether, monitor reaction temperature (<60°C) to avoid exothermic epoxy ring-opening reactions . Post-synthesis, validate purity using gas chromatography (GC) with flame ionization detection, as demonstrated for n-butyl glycidyl ether (BGE) recovery rates of >95% on Amberlite XAD-7 .

Basic: What safety protocols are mandatory for handling glycidyl ethers in laboratory settings?

Glycidyl ethers require carcinogen-level precautions (e.g., phenyl glycidyl ether is Group 2B per IARC ). Use fume hoods with >0.5 m/s airflow, nitrile gloves (ASTM D6978 standard), and eye protection compliant with ANSI Z87.1 . For spills, avoid ignition sources (ether volatility) and use non-sparking tools for containment . Document exposure monitoring via OSHA 1910.1020-compliant air sampling (charcoal tubes for volatile ethers like isopropyl glycidyl ether) .

Advanced: How can conflicting carcinogenicity data between in vivo and in vitro models be reconciled?

Discrepancies arise from metabolic activation differences. For example, phenyl glycidyl ether shows bacterial mutagenicity (Ames test) but no chromosomal aberrations in vivo . Use human liver S9 fractions in vitro to simulate metabolic pathways, and cross-validate with rodent two-year bioassays (e.g., IARC’s 1989 evaluation of sufficient animal evidence despite limited human data) . Adjust risk assessments using weight-of-evidence frameworks (e.g., IARC’s Group 2B classification) .

Advanced: What analytical methods optimize quantification of glycidyl ethers in airborne samples?

Amberlite XAD-7 is optimal for phenyl and o-cresyl glycidyl ethers (recovery >90%), while activated charcoal suits volatile ethers (e.g., allyl glycidyl ether) . For HPLC-UV detection, use C18 columns with acetonitrile/water (70:30) mobile phase (λ = 254 nm). GC-FID methods require DB-5 capillary columns (30 m × 0.32 mm) and 40°C–280°C gradients . Validate storage stability: ≤10% degradation after 14 days at 25°C .

Basic: What environmental persistence metrics should be evaluated for glycidyl ethers?

Assess hydrolysis half-lives (e.g., phenyl glycidyl ether: t₁/₂ >30 days at pH 7) and biodegradation via OECD 301F tests . Monitor aquatic toxicity using Daphnia magna LC₅₀ (e.g., ethylene glycol dimethyl ether: 120 mg/L) . For disposal, incinerate at >1,000°C with scrubbers to prevent dioxin formation .

Advanced: How do structural modifications alter glycidyl ether reactivity in polymer applications?

Allyl glycidyl ether’s terminal double bond enables thiol-ene click chemistry for cross-linked hydrogels, while n-butyl glycidyl ether’s alkyl chain reduces epoxy resin viscosity by 40% . For bio-based polymers, glycidyl glycerine ethers (EPON 812) improve water solubility via triol functionalization . Characterize curing kinetics using DSC (Tₚeak = 150°C for diglycidyl ethers) .

Advanced: What mechanistic studies clarify glycidyl ether genotoxicity?

Phenyl glycidyl ether induces DNA adducts via epoxide ring-opening (SN2 reactions with guanine N7), confirmed by ³²P-postlabeling in vitro . Contrast with non-mutagenic 2-ethylhexyl glycidyl ether, where steric hindrance limits DNA binding . Use Comet assays (alkaline conditions) to detect single-strand breaks in HepG2 cells exposed to ≥10 μM concentrations .

Basic: How should researchers mitigate batch variability in glycidyl ether synthesis?

Implement QC/QA protocols:

  • Purity : ≥98% by GC-FID .
  • Epoxide equivalent weight (EEW) : Titrate with 0.1N HBr in glacial acetic acid (target EEW = 150–200 g/eq) .
  • Moisture : Karl Fischer titration (<0.05% H₂O) to prevent hydrolysis .

Advanced: What computational models predict glycidyl ether environmental fate?

Apply EPI Suite’s BIOWIN3 (aerobic biodegradability probability) and ECOSAR (aquatic toxicity) . For atmospheric lifetime, estimate OH radical reaction rates (e.g., kOH = 2.5 × 10⁻¹¹ cm³/molecule·s for ethylene glycol dimethyl ether) . Validate with experimental OH rate constants via smog chamber studies .

Advanced: How do glycidyl ethers interact with industrial catalysts?

In epoxy curing, tertiary amines (e.g., DETA) accelerate BGE polymerization (ΔH = −90 kJ/mol via DSC) . For Lewis acid complexes (e.g., BF₃·OEt₂), glycidyl ethers form stable adducts (FT-IR peaks at 1,250 cm⁻¹ for C-O-B bonds) . Avoid ZnCl₂ catalysts due to ether cleavage (yielding chlorinated byproducts) .

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